molecular formula C22H20N2O3 B310808 N-{4-[(benzylamino)carbonyl]phenyl}-4-methoxybenzamide

N-{4-[(benzylamino)carbonyl]phenyl}-4-methoxybenzamide

Cat. No.: B310808
M. Wt: 360.4 g/mol
InChI Key: WGCXLEFSCOENME-UHFFFAOYSA-N
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Description

N-{4-[(benzylamino)carbonyl]phenyl}-4-methoxybenzamide is an organic compound with a complex structure that includes benzylcarbamoyl and methoxybenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(benzylamino)carbonyl]phenyl}-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(benzylamino)carbonyl]phenyl}-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(benzylamino)carbonyl]phenyl}-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of N-{4-[(benzylamino)carbonyl]phenyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The benzylcarbamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxybenzamide group may enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(benzylamino)carbonyl]phenyl}-4-methoxybenzamide is unique due to its specific combination of benzylcarbamoyl and methoxybenzamide groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

N-benzyl-4-[(4-methoxybenzoyl)amino]benzamide

InChI

InChI=1S/C22H20N2O3/c1-27-20-13-9-18(10-14-20)22(26)24-19-11-7-17(8-12-19)21(25)23-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,23,25)(H,24,26)

InChI Key

WGCXLEFSCOENME-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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